2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
2-[2-(cyclopropylamino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11(13-8-5-6-8)7-17-10-4-2-1-3-9(10)12(15)16/h1-4,8H,5-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSAQFXXGJFZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with cyclopropyl isocyanate in the presence of a suitable base . The reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes cyclization to yield the desired product . The reaction conditions generally include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The sulfanyl and carbamoyl groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Research Findings and Limitations
- Key Gaps : The provided evidence lacks direct data on 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, including synthesis routes, stability, or biological activity.
- Structural Insights : The cyclopropylamide group may enhance metabolic stability compared to bulkier substituents (e.g., dioxoisoindolylpropyl), while the sulfanyl linker could improve solubility relative to purely hydrocarbon analogs.
5. The compound’s unique features warrant targeted research to elucidate its properties and applications.
Biological Activity
2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS Number: 926258-45-9) is a compound characterized by a benzoic acid moiety, a cyclopropylcarbamoyl group, and a sulfanyl group. Its unique structure suggests potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its chemical properties, potential mechanisms of action, and preliminary research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃N₁O₃S. The presence of the cyclopropyl ring contributes to the compound's reactivity and potential interactions with biological targets. The functional groups present in the structure allow for various chemical reactions, including nucleophilic substitutions and acid-base reactions.
Potential Biological Activities
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential activities:
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects. The cyclopropyl group may enhance interactions with proteins involved in inflammatory pathways.
- Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor or modulator due to its structural features.
- Therapeutic Applications : There is ongoing exploration into its therapeutic properties, including anti-inflammatory and possibly anticancer activities.
While specific mechanisms of action for this compound remain largely uncharacterized, it is hypothesized that the compound may interact with molecular targets involved in inflammatory responses. This interaction could involve binding to enzymes or receptors linked to inflammatory pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid | Phenyl group instead of cyclopropyl | Potentially different biological activity profile |
| 2-(Methylthio)benzoic acid | Thioether instead of sulfanyl | Simpler structure; less sterically hindered |
| Cyclopropylcarboxylic acid | Cyclopropyl group but lacks carbamoyl functionality | Different reactivity due to lack of amide linkage |
This table highlights how specific functional groups influence the biological activity and reactivity of these compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Synthesize the benzoic acid core via Friedel-Crafts acylation using maleic anhydride and aryl precursors, optimizing temperature (80–120°C) and catalyst (e.g., AlCl₃) for regioselectivity .
- Step 2 : Introduce the sulfanyl group through Michael-type addition of thioglycolic acid to α,β-unsaturated ketones. Control pH (6–8) and solvent polarity (e.g., THF/water mixtures) to favor nucleophilic attack .
- Step 3 : Attach the cyclopropylcarbamoyl moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Monitor reaction progress via TLC or HPLC to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the benzoic acid backbone, sulfanyl linkage, and cyclopropylcarbamoyl group. Deuterated DMSO is ideal for solubility .
- Mass Spectrometry (HRMS) : Employ ESI-HRMS to verify molecular weight and fragmentation patterns, ensuring purity >95% .
- IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) with IC₅₀ determination via dose-response curves .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM .
Advanced Research Questions
Q. How can enantiomeric separation challenges be addressed for this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Optimize flow rates (0.5–1.0 mL/min) and column temperature (25–40°C) .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) in kinetic resolutions to selectively hydrolyze one enantiomer .
Q. What computational strategies predict biological activity against enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Q. How can contradictions in reported biological activities across studies be resolved?
- Methodological Answer :
- Systematic Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for variability in assay conditions .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., identical cell lines, buffer pH, and incubation times) .
Q. What methodologies evaluate environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Compare half-lives under acidic vs. alkaline conditions .
- Photolysis Experiments : Expose to UV light (254 nm) in aqueous solutions, quantifying byproducts with GC-MS .
Methodological Tables
Table 1 : Key Synthetic Steps and Optimization Parameters
| Step | Method | Key Parameters | Reference |
|---|---|---|---|
| Benzoic Acid Core | Friedel-Crafts Acylation | Temp: 100°C, Catalyst: AlCl₃ (1.2 eq) | |
| Sulfanyl Introduction | Michael Addition | pH 7.0, Solvent: THF/H₂O (3:1) | |
| Cyclopropyl Attachment | EDC/HOBt Coupling | Reaction Time: 12 h, Temp: 0–4°C |
Table 2 : Recommended Analytical Techniques
| Technique | Application | Conditions |
|---|---|---|
| H NMR | Confirm cyclopropylcarbamoyl group | DMSO-d₆, 400 MHz, δ 1.0–1.5 (m) |
| HRMS | Verify molecular ion [M+H]⁺ | ESI Positive Mode, Resolution: 1 ppm |
| Chiral HPLC | Enantiomer separation | Hexane/IPA (85:15), 0.8 mL/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
